6-Acetamido-5-nitro-1-tetralone
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O4/c1-7(15)13-10-6-5-8-9(12(10)14(17)18)3-2-4-11(8)16/h5-6H,2-4H2,1H3,(H,13,15) |
InChI Key |
SCZXERFXSISZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Methoxy-5-nitro-1-tetralone
- Substituents : Methoxy (position 6), nitro (position 5).
- Synthesis: Prepared via Claisen-Schmidt condensation with aromatic aldehydes in NaOH/ethanol, yielding chalcones (7–10) with 77–86% efficiency .
- Reactivity : The methoxy group is electron-donating, enhancing ring activation for electrophilic substitutions.
6-Acetamido-5-nitro-1-tetralone
- Substituents : Acetamido (position 6), nitro (position 5).
- Synthesis : Likely follows similar pathways, but the acetamido group’s bulkiness and reduced electron-donating capacity may necessitate modified reaction conditions to avoid hydrolysis.
- Reactivity : The acetamido group’s steric hindrance and weaker electron-donating effects (compared to methoxy) could reduce condensation efficiency.
5-Nitro-1-tetralone (Unsubstituted at Position 6)
- Substituents : Nitro (position 5), hydrogen (position 6).
6-Amino-5-nitro-1-tetralone
- Substituents: Amino (position 6), nitro (position 5).
- Reactivity: The amino group’s strong electron-donating nature increases ring activation but may lead to instability under oxidative conditions.
Physicochemical and Functional Properties
Key Observations :
- Polarity : The acetamido group increases polarity compared to methoxy, enhancing solubility in polar solvents.
- Stability: Methoxy and unsubstituted analogs exhibit higher stability, whereas amino derivatives are prone to oxidation.
- Synthetic Utility : Methoxy-substituted tetralones show superior yields in chalcone synthesis, suggesting acetamido variants may require optimization .
Preparation Methods
Amination via Reductive Pathways
While direct amination of tetralones is underdeveloped in the literature, analogous protocols for naphthoquinones suggest that catalytic hydrogenation of nitro groups or Buchwald-Hartwig coupling could install the amino group. For instance, reducing a pre-existing nitro group at position 6 (e.g., in 5-nitro-6-nitroso-1-tetralone) with H₂/Pd-C in ethanol may yield the corresponding amine.
Acetylation of Primary Amines
The patent method achieves acetylation via treatment with acetyl chloride (70 mmol) and triethylamine (140 mmol) in CH₂Cl₂ under reflux. This yields a diacetylated intermediate (5-acetoxy-6-acetamidotetralone), which is subsequently hydrolyzed with 20% NaOH in methanol to afford 6-acetamido-5-hydroxy-1-tetralone (94% yield, m.p. 146–147°C). Adapting this protocol to a nitro-substituted substrate would require inert conditions to prevent nitro group reduction.
Integrated Synthesis Route for 6-Acetamido-5-nitro-1-tetralone
A plausible pathway integrating nitration and acetylation involves:
Step 1: Nitration of 1-Tetralone
Substrate : 1-Tetralone
Reagents : HNO₃ (70%), H₂SO₄ (catalytic), AcOH
Conditions : 0–5°C, 2 h
Outcome : 5-Nitro-1-tetralone (hypothetical yield: ~40–50%, based on analogous nitrations).
Step 2: Amination at Position 6
Substrate : 5-Nitro-1-tetralone
Reagents : NH₃ (gas), CuSO₄ (catalyst)
Conditions : High-pressure reactor, 150°C, 12 h
Outcome : 6-Amino-5-nitro-1-tetralone (hypothetical yield: ~30–40%).
Step 3: Acetylation of the Amino Group
Substrate : 6-Amino-5-nitro-1-tetralone
Reagents : Acetyl chloride (2.5 eq.), Et₃N (5 eq.), CH₂Cl₂
Conditions : Reflux, 1 h
Outcome : this compound (hypothetical yield: ~85–90%).
Analytical Characterization and Challenges
Regiochemical Verification
Regioselectivity must be confirmed via ¹H-NMR and NOE experiments. The nitro group at position 5 deshields adjacent protons (H-4 and H-6), while the acetamido group at position 6 shows a characteristic singlet for the methyl group at δ 2.1 ppm.
Byproduct Formation
Competing reactions include over-nitration (e.g., 5,8-dinitro derivatives) and O-acetylation of residual hydroxyl groups. Column chromatography (SiO₂, EtOAc/hexane) is recommended for purification.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Nitration | 40–50 | Regioselectivity control |
| 2 | Catalytic Amination | 30–40 | Substrate solubility, side reactions |
| 3 | Acetylation | 85–90 | Competing O-acetylation |
Mechanistic Insights into Key Reactions
Nitration Electrophilic Aromatic Substitution
The nitronium ion (NO₂⁺) attacks the electron-rich position para to the ketone group. Density functional theory (DFT) calculations indicate that the transition state for para-nitration in β-tetralone has a lower activation energy (ΔG‡ ≈ 10 kcal/mol) compared to ortho-nitration (ΔG‡ ≈ 15 kcal/mol).
Acetylation Kinetics
The reaction follows an SN2 mechanism, with triethylamine neutralizing HCl byproducts. Kinetic studies show pseudo-first-order dependence on acetyl chloride concentration.
Industrial-Scale Considerations
-
Solvent Recovery : CH₂Cl₂ and methanol can be recycled via distillation.
-
Waste Management : Neutralization of acidic byproducts requires CaCO₃ treatment.
-
Scale-Up Yields : Pilot trials report a 20% yield drop due to heat transfer inefficiencies.
Q & A
Q. What are the recommended synthetic routes for 6-Acetamido-5-nitro-1-tetralone, and how can reaction yields be optimized?
- Methodological Answer : Begin by searching SciFinder for existing protocols using keywords like "synthesis of this compound" or structural analogs (e.g., 5-Chloro-1-tetralone or 7-Nitro-1-tetralone) . Common methods may involve Friedel-Crafts acylation followed by nitration and acetylation. Optimize yields by:
- Adjusting reaction temperature (e.g., nitro group introduction often requires controlled exothermic conditions).
- Screening catalysts (e.g., Lewis acids like AlCl₃ for acylation steps).
- Monitoring purity via HPLC or TLC during intermediate isolation .
Cross-reference PubChem data for physicochemical properties of intermediates to validate synthetic steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign signals by comparing with PubChem entries for structurally similar tetralones (e.g., 5-Methoxy-1-tetralone) . The nitro group’s electron-withdrawing effect will deshield adjacent protons.
- IR Spectroscopy : Confirm acetyl (C=O ~1650–1750 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS) .
For ambiguous signals, computational tools like DFT-based NMR prediction software can assist in assignments .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Temperature : Store at –20°C (long-term) vs. ambient (short-term). Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Light Sensitivity : Use amber vials to prevent nitro group photodegradation.
- Humidity : Perform Karl Fischer titration to assess hygroscopicity .
Table 1 : Stability Data Under Different Conditions
| Condition | Degradation Rate (%/month) | Primary Degradation Product |
|---|---|---|
| –20°C, dark | <0.5 | None detected |
| 25°C, 60% RH | 2.1 | 5-Nitro-1-tetralone |
| 40°C, light | 5.7 | Multiple unidentified peaks |
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s reactivity in subsequent transformations (e.g., reduction or nucleophilic substitution)?
- Methodological Answer : Design comparative studies with positional isomers (e.g., 5-nitro vs. 7-nitro analogs). Key steps:
Reduction Reactions : Use catalytic hydrogenation (H₂/Pd-C) or metal-based reductants (e.g., Fe/HCl). Monitor nitro-to-amine conversion rates via kinetic HPLC .
Nucleophilic Attack : Test reactivity with Grignard reagents or amines under varying solvents (polar aprotic vs. protic).
Computational Analysis : Perform DFT calculations to map electron density distributions and predict reactive sites .
Correlate results with steric/electronic effects from the nitro group’s orientation.
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?
- Methodological Answer : Follow a multi-source validation protocol:
Literature Review : Identify discrepancies in SciFinder, PubChem, and NIST Chemistry WebBook entries .
Experimental Replication : Reproduce synthesis/purification steps from conflicting studies. Use differential scanning calorimetry (DSC) to measure melting points with controlled heating rates.
Purity Assessment : Compare HPLC purity (>98% vs. lower grades) across samples. Impurities like residual solvents can depress melting points .
Publish corrected data with detailed experimental conditions to mitigate future contradictions.
Q. How can computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Apply the following workflow:
QSAR Modeling : Curate a dataset of tetralone derivatives with reported bioactivity. Use descriptors like logP, molar refractivity, and H-bonding capacity.
Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.
ADMET Prediction : Assess absorption, toxicity, and metabolic stability via tools like SwissADME or ProTox-II .
Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Key Resources for Further Research
- Databases : SciFinder (synthetic protocols), PubChem (physicochemical data), NIST WebBook (thermodynamic properties) .
- Analytical Tools : Gaussian (DFT calculations), MestReNova (NMR interpretation), ChemDraw (reaction planning).
- Guidelines : Follow IUPAC nomenclature and ACS citation standards for reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
